molecular formula C7H14F2N4O2 B027053 2-(Difluoromethyl)arginine CAS No. 69955-43-7

2-(Difluoromethyl)arginine

Cat. No.: B027053
CAS No.: 69955-43-7
M. Wt: 224.21 g/mol
InChI Key: YEORLXJBCPPSOC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)arginine is a synthetic amino acid derivative with the molecular formula C7H14F2N4O2 It is characterized by the presence of a difluoromethyl group attached to the arginine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)arginine typically involves the introduction of a difluoromethyl group into the arginine molecule. One common method is the difluoromethylation of arginine using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone. The reaction is usually carried out under basic conditions, often employing a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced difluoromethylating reagents and catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)arginine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of 2-(Difluoromethyl)arginine involves the inhibition of specific enzymes. For instance, it inhibits arginine decarboxylase by binding to the active site and preventing the conversion of arginine to agmatine. Additionally, it inhibits nitric oxide synthase, reducing the production of nitric oxide and impacting various biochemical and physiological processes .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethyl)arginine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable tool in various research applications, particularly in the study of enzyme inhibition and the development of pharmaceuticals .

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)-2-(difluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N4O2/c8-4(9)7(12,5(14)15)2-1-3-13-6(10)11/h4H,1-3,12H2,(H,14,15)(H4,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEORLXJBCPPSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00990215
Record name 2-(Difluoromethyl)arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69955-43-7, 77286-88-5
Record name alpha-(Difluoromethyl)arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069955437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine, 2-(difluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Difluoromethyl)arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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